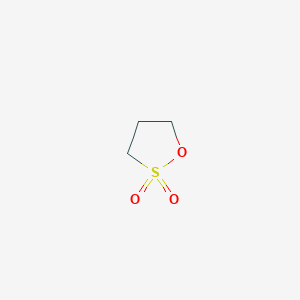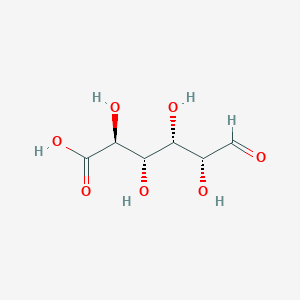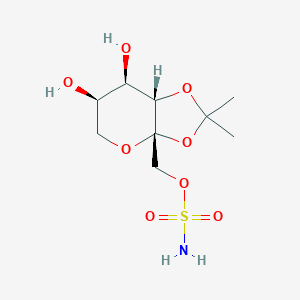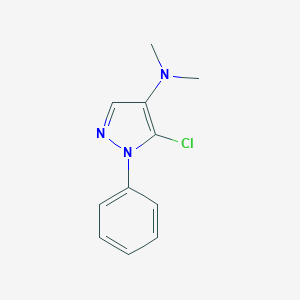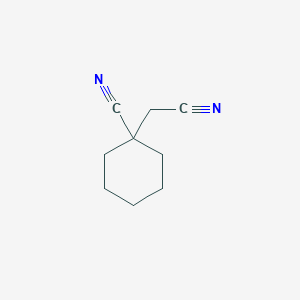
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide, also known as NBCAO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NBCAO is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 301.7 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can undergo redox reactions and generate ROS such as superoxide anion and hydrogen peroxide, which can cause oxidative damage to cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to inhibit the activity of enzymes such as catalase and superoxide dismutase, which are involved in the scavenging of ROS. The generation of ROS and inhibition of antioxidant enzymes can lead to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can induce apoptosis in cancer cells by activating the caspase pathway. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has also been shown to have anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and scavenging ROS. In vivo studies have demonstrated that N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments include its unique properties, such as its ability to generate ROS and induce apoptosis in cancer cells. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is also relatively easy to synthesize and has a high purity. However, there are also limitations to using N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide in lab experiments. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can also be unstable in aqueous solutions and requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. One area of research is the development of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide-based therapies for cancer and other diseases. The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide needs to be further elucidated to optimize its therapeutic potential. Another area of research is the investigation of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide as a natural herbicide and its potential use in sustainable agriculture. The optical properties of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide also need to be further studied for its potential use in the development of organic light-emitting diodes. Overall, the study of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has the potential to lead to significant advances in various fields of science and technology.
Métodos De Síntesis
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves the reaction between 4-chloroaniline and 4-nitrobenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide. The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been extensively studied, and several methods have been developed to optimize the reaction conditions and improve the yield of the product.
Aplicaciones Científicas De Investigación
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been widely used in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. In agriculture, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been studied for its pesticidal properties and its potential use as a natural herbicide. In materials science, N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has been investigated for its optical properties and its potential use in the development of organic light-emitting diodes.
Propiedades
Número CAS |
19865-63-5 |
|---|---|
Nombre del producto |
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide |
Fórmula molecular |
C13H9ClN2O3 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
Clave InChI |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



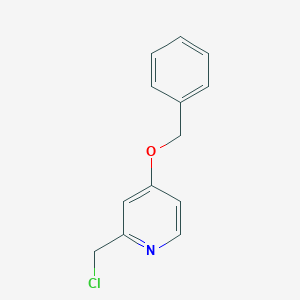



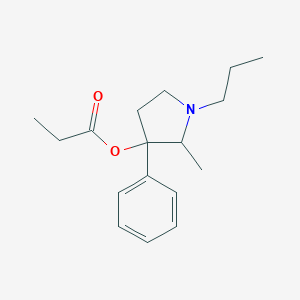
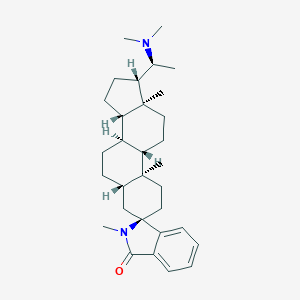
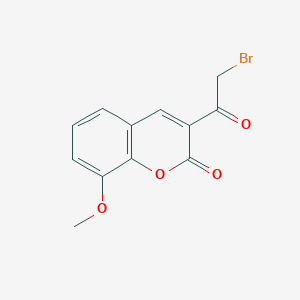
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
